1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.27 g/mol . This compound features a benzoxazole ring fused to a piperidine ring, with a carboxylic acid functional group attached to the piperidine ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid typically involves the reaction of 2-aminophenol with piperidine-4-carboxylic acid under specific conditions . The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to facilitate the formation of the benzoxazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects . The benzoxazole ring is known for its ability to interact with biological macromolecules, while the piperidine ring can enhance the compound’s binding affinity and selectivity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid: This compound features a chlorine atom on the benzoxazole ring, which can alter its chemical and biological properties.
1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLMBHUAWNJFSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181811-46-1 |
Source
|
Record name | 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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